molecular formula C23H13BrN4O5 B13371371 (5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B13371371
M. Wt: 505.3 g/mol
InChI Key: ZSXPLQXOZJKWHD-OPEKNORGSA-N
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Description

5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core with a bromine substituent and a pyrimidinetrione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps. One common approach starts with the bromination of 1,3-dioxo-1H-benzo[de]isoquinoline to introduce the bromine substituent. This intermediate is then reacted with ethylenediamine or hydrazine to introduce the amino group . The final step involves the condensation of this intermediate with a pyrimidinetrione derivative under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Mechanism of Action

The mechanism of action of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes are influenced by the structure of the compound and the presence of specific functional groups .

Properties

Molecular Formula

C23H13BrN4O5

Molecular Weight

505.3 g/mol

IUPAC Name

6-bromo-2-[(E)-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H13BrN4O5/c24-17-10-9-15-18-13(17)7-4-8-14(18)21(31)28(22(15)32)25-11-16-19(29)26-23(33)27(20(16)30)12-5-2-1-3-6-12/h1-11,30H,(H,26,29,33)/b25-11+

InChI Key

ZSXPLQXOZJKWHD-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O

Origin of Product

United States

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